The Discovery and Synthesis of Bradanicline Hydrochloride: A Technical Guide
The Discovery and Synthesis of Bradanicline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradanicline Hydrochloride (formerly known as TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1] This technical guide provides an in-depth overview of the discovery and synthesis of Bradanicline Hydrochloride, including detailed experimental protocols, comprehensive quantitative data, and a visualization of its proposed signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive deficits in neurological and psychiatric disorders.
Discovery and Rationale
Bradanicline was identified through a focused drug discovery program aimed at developing selective agonists for the α7 nAChR.[1] The rationale for targeting this receptor stems from its role in modulating cognitive processes and the observation of cholinergic deficits in conditions like Alzheimer's disease and schizophrenia.[1] Bradanicline emerged as a lead candidate due to its high binding affinity and selectivity for the α7 nAChR over other nAChR subtypes and off-target receptors.[1]
Synthesis Pathway
The synthesis of Bradanicline Hydrochloride is a multi-step process commencing from commercially available quinuclidin-3-one (B120416). The overall synthetic route is depicted below, followed by detailed experimental protocols for each step.
Caption: Synthetic pathway of Bradanicline Hydrochloride.
Experimental Protocols
Step 1: Synthesis of 2-(Pyridin-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one (Enone Intermediate)
To a solution of quinuclidin-3-one (1.0 eq) and 3-pyridinecarboxaldehyde (1.1 eq) in a mixture of ethanol (B145695) and water (1:1), aqueous sodium hydroxide (B78521) (2.0 M, 1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford the enone intermediate as a pale yellow solid.
Step 2: Synthesis of 2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one (Ketone Intermediate)
The enone intermediate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10% w/w, 0.05 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the ketone intermediate.
Step 3: Synthesis of (2S,3R)-3-Amino-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octane (Amine Intermediate)
To a solution of the ketone intermediate (1.0 eq) in ethanol, hydroxylamine (B1172632) hydrochloride (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to provide the amine intermediate.
Step 4: Synthesis of N-[(2S,3R)-2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (Bradanicline Free Base)
To a solution of benzo[b]furan-2-carboxylic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) in dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA, 2.0 eq) is added, and the mixture is stirred for 30 minutes. The amine intermediate (1.0 eq) is then added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give Bradanicline free base.
Step 5: Synthesis of Bradanicline Hydrochloride
Bradanicline free base is dissolved in ethanol, and a solution of hydrochloric acid in ethanol (1.2 M) is added dropwise until the pH reaches 2-3. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield Bradanicline Hydrochloride as a white solid.[2]
Pharmacological Data
Bradanicline exhibits high affinity and selectivity for the α7 nAChR. The following tables summarize its binding and functional activity at various receptors.
Table 1: Bradanicline Binding Affinities (Ki, nM)
| Receptor Subtype | Rat | Human |
| α7 nAChR | 1.0 ± 0.5 | 1.0 ± 0.04 |
| α4β2 nAChR | 2100 ± 400 | 2800 ± 1300 |
| 5-HT3 Receptor | - | >10,000 |
| Opioid Receptor (non-selective) | - | 13,000 |
| Sodium Channel (Site 2) | - | 13,000 |
| Data presented as mean ± SEM.[1] |
Table 2: Bradanicline Functional Activity
| Receptor/Channel | Cell Line | Parameter | Value |
| Human α7 nAChR | Xenopus oocytes | EC50 (nM) | 33 ± 10 |
| Emax (% of ACh) | 100 ± 7 | ||
| Human Muscle nAChR | TE-671 | % Nicotine Emax @ 10 µM | 5 ± 2 |
| Rat Ganglionic nAChR | PC-12 | % Nicotine Emax @ 10 µM | 11 ± 6 |
| Human Ganglionic nAChR | SH-SY5Y | % Nicotine Emax @ 10 µM | 6 ± 2 |
| Data presented as mean ± SEM.[1] |
Mechanism of Action and Signaling Pathway
Bradanicline acts as a partial agonist at the α7 nAChR.[3] Activation of this receptor by Bradanicline leads to the influx of cations, primarily Ca2+, which in turn triggers downstream intracellular signaling cascades.[4] One of the key pathways implicated in the cognitive-enhancing effects of α7 nAChR agonists is the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and neuronal survival.
Caption: Proposed α7 nAChR signaling pathway activated by Bradanicline.
Preclinical Efficacy Models: Experimental Protocols
Bradanicline has demonstrated efficacy in animal models of cognitive impairment and schizophrenia. Detailed protocols for two key behavioral assays are provided below.
Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.
Apparatus:
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A sound-attenuated chamber containing a startle platform equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response.
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A speaker to deliver acoustic stimuli.
Procedure:
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Acclimation: Individually house the animals in the testing room for at least 1 hour before the experiment. Place each animal in the startle chamber and allow a 5-minute acclimation period with a 65 dB background white noise.
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Habituation: Present 5 startle pulses (120 dB, 40 ms (B15284909) duration) at the beginning of the session to habituate the animal to the stimulus.
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Test Session: The main session consists of a series of trials presented in a pseudorandom order:
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Pulse-alone trials: A 120 dB startle pulse (40 ms).
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Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB; 20 ms) is presented 100 ms before the 120 dB startle pulse.
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No-stimulus trials: Background noise only.
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Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is often impaired in cognitive disorders.
Apparatus:
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An open-field arena (e.g., 50 x 50 x 40 cm).
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Two sets of identical objects and one novel object, all of similar size but different in shape and texture.
Procedure:
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Habituation: On day 1, allow each animal to freely explore the empty arena for 10 minutes.
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Familiarization Phase (Day 2): Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
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Test Phase (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
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Data Analysis: A discrimination index (DI) is calculated to assess recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A higher DI indicates better recognition memory.
Conclusion
Bradanicline Hydrochloride is a selective α7 nAChR partial agonist with a well-defined synthesis pathway and demonstrated preclinical efficacy in models of cognitive dysfunction. The detailed protocols and comprehensive data presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel therapies targeting the cholinergic system for the treatment of cognitive impairments. Further investigation into the clinical utility of Bradanicline and other α7 nAChR modulators is warranted.
References
- 1. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
